molecular formula C15H13FN2O2 B5507091 N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide

N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide

Cat. No.: B5507091
M. Wt: 272.27 g/mol
InChI Key: UKPYHZJHGFRDBZ-LICLKQGHSA-N
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Description

N’-(4-fluorobenzylidene)-4-methoxybenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4-fluorobenzylidene)-4-methoxybenzohydrazide can be synthesized through a condensation reaction between 4-fluorobenzaldehyde and 4-methoxybenzohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours, leading to the formation of the desired hydrazone product .

Industrial Production Methods

While specific industrial production methods for N’-(4-fluorobenzylidene)-4-methoxybenzohydrazide are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorobenzylidene)-4-methoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and related compounds.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’-(4-fluorobenzylidene)-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-fluorobenzylidene)-4-methoxybenzohydrazide is unique due to its specific combination of a fluorine atom and a methoxy group on the benzene ring. This combination imparts distinct electronic and steric properties, making it particularly useful in certain applications such as medicinal chemistry and materials science .

Properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-20-14-8-4-12(5-9-14)15(19)18-17-10-11-2-6-13(16)7-3-11/h2-10H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPYHZJHGFRDBZ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide
Reactant of Route 2
N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide
Reactant of Route 4
N'-(4-fluorobenzylidene)-4-methoxybenzohydrazide

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